molecular formula C12H13NO B3350900 N-Acetyl-2,3-dimethyl-indole CAS No. 31676-43-4

N-Acetyl-2,3-dimethyl-indole

Cat. No.: B3350900
CAS No.: 31676-43-4
M. Wt: 187.24 g/mol
InChI Key: UCHBCCUSCVVGCY-UHFFFAOYSA-N
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Description

N-Acetyl-2,3-dimethyl-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2,3-dimethyl-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus

  • Fischer Indole Synthesis

      Reactants: Phenylhydrazine, ketone (e.g., acetone)

      Conditions: Acidic medium (e.g., hydrochloric acid), heat

      Product: Indole derivative

  • Alkylation and Acetylation

      Reactants: Indole derivative, methyl iodide, acetic anhydride

      Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)

      Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by alkylation and acetylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2,3-dimethyl-indole undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvent, heat

      Products: Oxidized indole derivatives

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), room temperature

      Products: Reduced indole derivatives

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Products: Halogenated indole derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Bromine in dichloromethane, chlorine in carbon tetrachloride

Scientific Research Applications

Medicinal Chemistry

N-Acetyl-2,3-dimethyl-indole and its derivatives have been investigated for their potential therapeutic effects. Recent studies highlight their roles in cancer treatment and anti-inflammatory therapies.

Cancer Research:

  • Anticancer Activity: Compounds related to N-acetylindoles have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have been synthesized that exhibit potent activity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action: The anticancer properties are often attributed to the ability of these compounds to modulate biological pathways involved in cell cycle regulation and apoptosis. For example, certain indole derivatives have been noted to reverse drug resistance in cancer cells by affecting the G2/M phase of the cell cycle .

Anti-inflammatory Properties:

  • Indole derivatives have also been recognized for their anti-inflammatory effects. The structure of this compound allows for interactions with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Electrooxidative Reactions:

  • Recent advancements demonstrate the use of N-acetylindoles in electrochemical reactions, such as the [3 + 2] annulation with phenols to produce benzofuro[3,2]indolines. This method allows for high yields (up to 99%) under mild conditions without the need for external oxidants or catalysts .

Fischer Indolization:

  • A one-pot Fischer indolization method has been developed that utilizes N-acetylindoles to generate various trisubstituted indoles efficiently. This method is characterized by rapid reaction times and high yields, making it practical for synthesizing diverse indole derivatives .

Material Science

The unique properties of this compound extend beyond biological applications into material science.

Polymer Chemistry:

  • Indole derivatives are being explored as components in polymer synthesis due to their ability to undergo polymerization reactions. Their incorporation can enhance the thermal and mechanical properties of polymers, potentially leading to new materials with tailored functionalities .
Compound NameCell LineIC50 Value (µM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)0.26 - 0.28Induces apoptosis; cell cycle arrest
Indole-3-carbinolMCF-7 (breast cancer)5.25 - 6.17Modulates estrogen metabolism
Artemisinin-indole derivativeA549 (lung cancer)13.39 - 14.48Disrupts cellular proliferation

Table 2: Synthesis Methods Utilizing this compound

Synthesis MethodReaction TypeYield (%)Conditions
Electrooxidative [3 + 2]Annulation with phenolsUp to 99%Mild conditions; no external oxidants
Fischer IndolizationTrisubstituted indolesHigh yieldOne-pot reaction; under 30 minutes

Mechanism of Action

The mechanism of action of N-Acetyl-2,3-dimethyl-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with cytokine pathways .

Comparison with Similar Compounds

N-Acetyl-2,3-dimethyl-indole can be compared with other indole derivatives, such as:

  • Indole-3-acetic acid

    • A plant hormone involved in growth and development.
    • Similar indole nucleus but different functional groups.
  • 2-Methylindole

    • A simpler indole derivative with a single methyl group.
    • Less complex structure and different biological activities.
  • N-Acetylindole

    • An indole derivative with an acetyl group but no methyl groups.
    • Different chemical properties and applications.

This compound is unique due to its specific combination of acetyl and methyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-Acetyl-2,3-dimethyl-indole is a derivative of indole, a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in medicine and research.

Overview of Indole Derivatives

Indole derivatives are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The specific structure of this compound, with its acetyl and methyl groups, confers unique chemical and biological characteristics that make it an interesting subject for research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with cytokine pathways. This interaction can lead to various biological effects, making it a candidate for therapeutic applications.

Antiviral Activity

Research indicates that indole derivatives exhibit significant antiviral properties. This compound has been studied for its potential to inhibit viral replication. The specific mechanisms involved may include the inhibition of viral enzymes critical for replication processes .

Anticancer Properties

Indole derivatives have shown promise in cancer therapy. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating potential efficacy in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. By modulating cytokine production and inflammatory pathways, this compound may help alleviate conditions characterized by excessive inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis with other indole derivatives highlights the unique properties of this compound:

CompoundStructure CharacteristicsBiological Activity
N-Acetylindole Acetyl group onlyModerate anticancer activity
Indole-3-acetic acid Plant hormoneGrowth regulator in plants
2-Methylindole Single methyl groupLimited biological activity
This compound Acetyl + two methyl groupsStrong antiviral and anticancer activity

Case Studies and Research Findings

  • Anticancer Study : A study demonstrated that N-acetylindoles can induce apoptosis in human glioblastoma cells. The IC50 values indicated significant cytotoxicity comparable to standard chemotherapeutic agents .
  • Antiviral Research : In vitro studies have shown that certain indole derivatives can effectively inhibit the replication of viruses such as HIV and influenza. The specific mechanisms involve interference with viral enzyme activity .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that this compound could reduce cytokine levels in models of acute inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-9(2)13(10(3)14)12-7-5-4-6-11(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBCCUSCVVGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335321
Record name N-Acetyl-2,3-dimethyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-43-4
Record name N-Acetyl-2,3-dimethyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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